molecular formula C14H23NO3 B4951563 N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine CAS No. 356091-97-9

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine

Cat. No.: B4951563
CAS No.: 356091-97-9
M. Wt: 253.34 g/mol
InChI Key: WVBNVUIQLOXZKR-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components

Mechanism of Action

The mechanism of action of amines depends on their structure and the context in which they are used. For example, in medicinal chemistry, amines can act as bioisosteres, replacing other functional groups to modify the properties of a drug .

Safety and Hazards

Like all chemicals, amines should be handled with care. They can be irritants and some are toxic. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of amines is a vibrant field in organic chemistry, with potential applications in pharmaceuticals, materials science, and chemical synthesis. Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-ethoxy-4-methoxybenzylamine with 1-methoxy-2-propanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amines, Alcohols

    Substitution: Halides, Thiols

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
  • 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Uniqueness

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine is unique due to its specific structural features, such as the presence of both ethoxy and methoxy groups on the aromatic ring and the methoxypropan-2-amine moiety

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-14-8-12(6-7-13(14)17-4)9-15-11(2)10-16-3/h6-8,11,15H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNVUIQLOXZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385977
Record name N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356091-97-9
Record name N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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